(S)-Siphos
CAS No.: 443965-10-4
Cat. No.: VC8031460
Molecular Formula: C19H20NO2P
Molecular Weight: 325.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 443965-10-4 |
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Molecular Formula | C19H20NO2P |
Molecular Weight | 325.3 g/mol |
IUPAC Name | N,N-dimethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine |
Standard InChI | InChI=1S/C19H20NO2P/c1-20(2)23-21-15-7-3-5-13-9-11-19(17(13)15)12-10-14-6-4-8-16(22-23)18(14)19/h3-8H,9-12H2,1-2H3 |
Standard InChI Key | RIDZEECIONITMW-UHFFFAOYSA-N |
SMILES | CN(C)P1OC2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)O1 |
Canonical SMILES | CN(C)P1OC2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)O1 |
Introduction
Chemical Identity and Structural Features
(S)-Siphos, systematically named (11AR)-(+)-10,11,12,13-tetrahydrodiindeno[7,1-de:1',7'-fg] dioxaphosphocin-5-bis[(R)-1-phenylethyl]amine, is a chiral spiro phosphoramidate ligand. Its molecular architecture integrates a spirobiindane backbone with phosphoramidite groups, creating a rigid, three-dimensional structure that imparts exceptional stereochemical control in catalytic processes .
Table 1: Fundamental Properties of (S)-Siphos
Property | Value |
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CAS Registry Number | 500997-70-6 |
Molecular Formula | C₃₃H₃₂NO₂P |
Molecular Weight | 505.59 g/mol |
Stereochemistry | (S)-configuration at phosphorus |
Primary Classification | Chiral Spiro Ligand |
The ligand’s spirocyclic framework ensures minimal conformational flexibility, enabling precise spatial arrangement of coordinating atoms around metal centers. This structural rigidity is pivotal for maintaining enantioselectivity during catalysis .
Synthesis and Manufacturing
The synthesis of (S)-Siphos involves a multi-step sequence starting from enantiomerically pure precursors. Key steps include:
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Spirobiindane Backbone Construction: Diindeno[7,1-de:1',7'-fg]dioxaphosphocin is synthesized via cyclocondensation reactions, ensuring the formation of the spiro core.
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Phosphoramidite Functionalization: Introduction of (R)-1-phenylethylamine groups via nucleophilic substitution at the phosphorus center, followed by resolution to isolate the (S)-enantiomer .
Industrial-scale production employs continuous flow reactors to enhance yield and purity, though specific details remain proprietary. The ligand’s sensitivity to moisture and oxygen necessitates inert handling conditions throughout synthesis and storage .
Applications in Asymmetric Catalysis
(S)-Siphos excels in metal-catalyzed asymmetric transformations, particularly those requiring high enantiomeric excess (ee). Its applications span:
Hydrogenation Reactions
In asymmetric hydrogenation (AH), (S)-Siphos forms complexes with transition metals like iridium or rhodium, facilitating the reduction of prochiral substrates such as imines and ketones. For instance, the ligand enables the AH of cyclic iminium salts, yielding chiral tertiary amines with ee values exceeding 95% . The spirobiindane backbone’s steric bulk prevents undesired side reactions, while the phosphoramidite groups fine-tune electronic properties.
Cross-Coupling Reactions
Palladium complexes of (S)-Siphos catalyze Suzuki-Miyaura and Buchwald-Hartwig couplings with remarkable efficiency. The ligand stabilizes oxidative addition intermediates, accelerating transmetallation and reductive elimination steps. This capability is exploited in synthesizing axially chiral biaryl compounds, crucial intermediates in pharmaceuticals .
Comparative Analysis with Related Ligands
(S)-Siphos distinguishes itself from other chiral phosphine ligands through its spirocyclic topology.
Table 2: Comparison of Chiral Ligands in Asymmetric Catalysis
Ligand | Backbone Type | Enantioselectivity (%) | Substrate Scope |
---|---|---|---|
(S)-Siphos | Spirobiindane | 90–98 | Imines, ketones, aryl-X |
BINAP | Binaphthyl | 85–93 | Olefins, allylic alcohols |
JosiPhos | Ferrocene | 88–95 | β-Ketoesters, enamines |
The spirobiindane framework in (S)-Siphos provides superior steric shielding compared to binaphthyl or ferrocene-based ligands, translating to higher enantioselectivity in sterically demanding reactions .
Future Perspectives and Research Directions
Ongoing research aims to expand (S)-Siphos’ utility in emerging catalytic domains:
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Photoredox Catalysis: Investigating its role in dual catalytic systems for radical-mediated asymmetric transformations.
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Biocatalytic Hybrid Systems: Coupling metalloenzymes with (S)-Siphos-metal complexes for cascade reactions.
Advances in computational chemistry are expected to streamline ligand design, enabling the development of (S)-Siphos derivatives with tailored electronic and steric profiles.
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